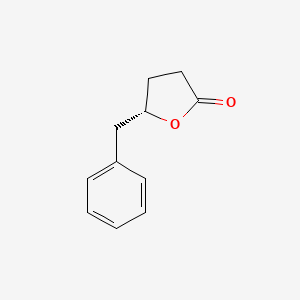![molecular formula C39H48O2 B14240622 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol CAS No. 269086-10-4](/img/structure/B14240622.png)
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is an organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two ethynyl groups attached to 3,5-di-tert-butylphenyl rings, along with a methoxy group and a phenol moiety. The compound’s structure imparts significant steric hindrance and electronic effects, making it an interesting subject for research in organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-di-tert-butylphenylacetylene and 2-methoxyphenol.
Sonogashira Coupling Reaction: The key step involves a Sonogashira coupling reaction, where 3,5-di-tert-butylphenylacetylene is coupled with 2-methoxyphenol in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The ethynyl groups can be reduced to form alkenyl or alkyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenyl or alkyl derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol has several scientific research applications:
Material Science: The compound’s unique structure makes it a potential candidate for the development of organic semiconductors and light-emitting materials.
Antioxidants: The phenol moiety imparts antioxidant properties, making it useful in the stabilization of polymers and other materials.
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biological Studies: Its antioxidant properties also make it a subject of interest in biological studies related to oxidative stress and cellular protection.
作用機序
The mechanism of action of 4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol primarily involves its antioxidant properties. The phenol moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric protection, enhancing its stability and effectiveness as an antioxidant.
類似化合物との比較
Similar Compounds
Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine: Similar in structure but contains a phosphine group instead of a phenol moiety.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains a formyl group instead of ethynyl groups.
4,4′-Di-tert-butylbiphenyl: Lacks the ethynyl and methoxy groups but has similar steric hindrance due to tert-butyl groups.
Uniqueness
4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol is unique due to the combination of ethynyl groups, methoxy group, and phenol moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and antioxidant activity.
特性
CAS番号 |
269086-10-4 |
|---|---|
分子式 |
C39H48O2 |
分子量 |
548.8 g/mol |
IUPAC名 |
4,5-bis[2-(3,5-ditert-butylphenyl)ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C39H48O2/c1-36(2,3)30-18-26(19-31(24-30)37(4,5)6)14-16-28-22-34(40)35(41-13)23-29(28)17-15-27-20-32(38(7,8)9)25-33(21-27)39(10,11)12/h18-25,40H,1-13H3 |
InChIキー |
IFQLQWCHSHBWCO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=CC(=C(C=C2C#CC3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)OC)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


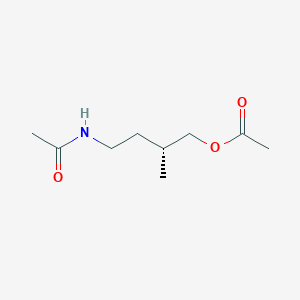
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
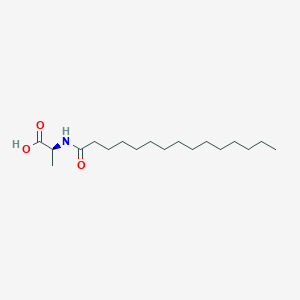

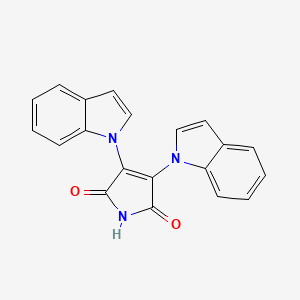
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)




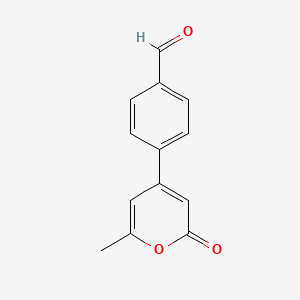
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
